Product packaging for N,N'-Diethyl-1,3-propanediamine(Cat. No.:CAS No. 10061-68-4)

N,N'-Diethyl-1,3-propanediamine

Cat. No.: B158848
CAS No.: 10061-68-4
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
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Description

Significance of Diamine Compounds in Organic and Inorganic Chemistry

Diamine compounds, which are organic molecules containing two amine functional groups, are of considerable importance in both organic and inorganic chemistry. fiveable.me In organic chemistry, diamines are fundamental building blocks for the synthesis of a wide array of more complex molecules. fiveable.me They are particularly crucial as monomers in the production of polymers such as polyamides, polyimides, and polyureas. wikipedia.orgtaylorandfrancis.com888chem.com The reaction of diamines with dicarboxylic acids, for instance, forms the amide linkages that constitute nylon, a widely used polyamide. nih.gov The presence of two amine groups allows for the formation of long polymer chains and cross-linked networks, leading to materials with diverse properties. taylorandfrancis.com Furthermore, diamines serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. fiveable.me888chem.comfishersci.ca Their basicity and nucleophilicity enable them to participate in a variety of chemical reactions. fiveable.me

In the realm of inorganic chemistry, diamines are widely employed as ligands in the formation of coordination complexes with metal ions. wikipedia.org The lone pair of electrons on each nitrogen atom can be donated to a metal center, forming a chelate ring. The stability and properties of the resulting metal complexes are influenced by the chain length and steric bulk of the diamine ligand. These complexes have applications in catalysis, and as precursors to novel materials. Vicinal diamines (1,2-diamines) are a common structural motif in coordination chemistry and are found in many biologically active compounds. wikipedia.org The ability of protonated diamines to act as templates has also been explored in the synthesis of layered and microporous inorganic structures. nih.gov

Historical Development of Research on Propane-1,3-diamine Scaffolds

Research into propane-1,3-diamine and its derivatives has evolved to explore their utility in various synthetic applications. Propane-1,3-diamine, also known as trimethylenediamine, is a simple diamine that serves as a foundational structure. wikipedia.org It is prepared industrially through the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org

Early research focused on the fundamental reactions and coordination chemistry of propane-1,3-diamine. Over time, the focus expanded to include the synthesis and application of its N-substituted derivatives. For example, N,N-dimethyl-1,3-propanediamine (DMAPA) has been developed as an important chemical intermediate. google.com The synthesis of DMAPA can be achieved through the reaction of dimethylamine (B145610) with acrylonitrile, followed by hydrogenation. google.comresearchgate.net This derivative finds use as a hardener for epoxy resins, a cross-linking agent for cellulose (B213188) fibers, and an intermediate in the production of various chemicals, including surfactants and dyes. fishersci.ca

The development of synthetic methodologies for creating asymmetrically and symmetrically substituted propane-1,3-diamines has further broadened the scope of their application. These scaffolds have been incorporated into more complex molecules, including those with potential biological activity. For instance, propane-1,3-diamino bridged structures have been investigated as antagonists for the CCR5 receptor. nih.gov This historical progression highlights a continuous effort to fine-tune the properties of the propane-1,3-diamine scaffold for specific applications by modifying the substituent groups on the nitrogen atoms.

Scope and Research Aims in the Context of N,N'-Diethyl-1,3-propanediamine Investigations

Investigations into this compound are focused on its specific properties and potential applications, which are distinct from the parent propane-1,3-diamine or its dimethylated analogue. A significant area of research for this compound has been its use as a potential ion-exchange displacer in chromatography. sigmaaldrich.comchemicalbook.com Specifically, it has been used in parallel batch screening for the separation of proteins like ribonuclease A and α-chymotrypsinogen A. sigmaaldrich.comchemicalbook.com The aim of this research is to identify chemically selective displacers for protein pairs in cation exchange chromatography, with this compound being a candidate for such applications. sigmaaldrich.comchemicalbook.com

Furthermore, this compound is explored as an intermediate in organic synthesis. thermofisher.com Its bifunctional nature allows for its incorporation into larger molecular frameworks. Research in this area aims to utilize this compound as a building block for the creation of new compounds with desired chemical and physical properties. The ethyl groups on the nitrogen atoms influence its steric and electronic properties, which in turn affect its reactivity and the characteristics of the resulting products.

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC7H18N2
Molar Mass130.23 g/mol
Density0.819 g/mL at 25 °C (lit.) sigmaaldrich.com
Boiling PointNot specified
Refractive Indexn20/D 1.4374 (lit.) sigmaaldrich.com
Vapor Pressure1 mmHg (20 °C) sigmaaldrich.com
FormLiquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B158848 N,N'-Diethyl-1,3-propanediamine CAS No. 10061-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethylpropane-1,3-diamine
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InChI

InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BEPGHZIEOVULBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064935
Record name N,N'-Diethylpropane-1,3-diamine
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Molecular Weight

130.23 g/mol
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CAS No.

10061-68-4
Record name N1,N3-Diethyl-1,3-propanediamine
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Record name N1,N3-Diethylpropane-1,3-diamine
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Record name 1,3-Propanediamine, N1,N3-diethyl-
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Record name N,N'-Diethylpropane-1,3-diamine
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Record name N,N'-diethylpropane-1,3-diamine
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Record name N1,N3-DIETHYLPROPANE-1,3-DIAMINE
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Synthetic Methodologies for N,n Diethyl 1,3 Propanediamine

Laboratory-Scale Synthesis Strategies

In a laboratory context, flexibility and control over reaction conditions are paramount. The synthesis typically involves batch processes where reactants are combined in a reaction vessel and taken through a series of controlled steps.

Two primary alkylation strategies are prevalent in the laboratory synthesis of N,N'-Diethyl-1,3-propanediamine: direct alkylation and reductive amination.

Direct Alkylation: This classic method involves the reaction of 1,3-propanediamine with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. However, this method can be challenging to control, often resulting in a mixture of mono-, di-, tri-, and even tetra-alkylated products, which necessitates careful purification. masterorganicchemistry.comnih.gov

Reductive Amination: A more controlled and widely used alternative is reductive amination. masterorganicchemistry.com This two-step process first involves the reaction of 1,3-propanediamine with two equivalents of acetaldehyde (B116499) to form a bis-imine intermediate. This intermediate is then reduced to the final diamine product. This method avoids the over-alkylation issues common with direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed for the second step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.comorganic-chemistry.org

Optimizing laboratory synthesis is crucial for maximizing yield and purity. Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

For reductive amination via catalytic hydrogenation, catalysts such as Raney Nickel (Raney-Ni), palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are commonly used. researchgate.net The selection of the catalyst can influence the reaction's efficiency and selectivity. For instance, Raney-Ni is a cost-effective and active catalyst for this transformation. researchgate.net The reaction is typically performed in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

The use of hydride reducing agents like NaBH₄ or NaBH₃CN offers a non-catalytic alternative. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces imines in the presence of aldehydes, allowing for a one-pot reaction where the amine, aldehyde, and reducing agent are mixed. masterorganicchemistry.com

Table 1: Comparison of Laboratory Synthesis Routes for this compound This table is a representative summary based on established organic chemistry principles. Specific yields and conditions can vary based on experimental details.

ParameterDirect Alkylation (with Ethyl Bromide)Reductive Amination (with Acetaldehyde & H₂/Raney-Ni)
Primary Reactants 1,3-Propanediamine, Ethyl Bromide1,3-Propanediamine, Acetaldehyde, Hydrogen Gas
Key Reagents Base (e.g., Na₂CO₃)Raney-Ni Catalyst
Typical Solvent Ethanol, AcetonitrileMethanol, Ethanol
Control over Alkylation Low; often produces a mixture of productsHigh; selectively produces the N,N'-diethyl product
Primary Byproducts Mono- and poly-alkylated diamines, base saltsWater

Industrial Production Methods for this compound

For large-scale production, the focus shifts from batch processes to more efficient, continuous operations designed for high throughput, consistency, and cost-effectiveness.

Industrial synthesis of similar amines frequently employs continuous flow processes utilizing fixed-bed reactors. google.comou.eduyoutube.com In this design, the catalyst (such as Raney-Ni) is packed into a column or a series of tubes, creating a "fixed bed". google.comucsb.edu A pre-heated liquid stream containing the reactants (e.g., an aminopropionitrile precursor or a mixture for reductive amination) is continuously pumped through the catalyst bed under controlled temperature and pressure. google.comconscientiabeam.com

This setup offers several advantages over batch reactors:

Improved Heat Management: The high surface area of the catalyst bed allows for efficient removal of reaction heat, which is critical for exothermic processes like hydrogenation. conscientiabeam.com

Enhanced Safety and Control: Continuous processing of smaller volumes at any given time minimizes risks associated with large-scale reactions. mdpi.com

Catalyst Reusability: The catalyst remains in the reactor, eliminating the need for separation from the product stream after each batch. youtube.com

To maximize efficiency and yield in an industrial setting, several parameters are meticulously controlled. For a fixed-bed catalytic hydrogenation process, these include:

Pressure: Hydrogen pressure is a key driver for the reaction. Higher pressures (e.g., 2-12 MPa) increase the rate of hydrogenation. google.com

Temperature: The reaction temperature is optimized to ensure a high reaction rate without causing catalyst degradation or promoting side reactions. A typical range could be 70-200°C. google.comresearchgate.net

Liquid Hourly Space Velocity (LHSV): This parameter defines the volumetric flow rate of the liquid feed relative to the volume of the catalyst bed. A lower LHSV (e.g., 0.1-4.0 h⁻¹) means a longer residence time of the reactants in the reactor, which generally leads to higher conversion. google.comresearchgate.net

Co-catalysts/Additives: In some processes, alkaline solutions (like NaOH in an alcohol solvent) are added as co-catalysts to improve catalyst performance and product selectivity. google.com

Table 2: Key Parameters for Industrial Fixed-Bed Hydrogenation Data derived from analogous industrial amine production processes. google.comresearchgate.net

ParameterTypical RangeImpact on Process
Hydrogen Pressure 3 - 10 MPaHigher pressure increases reaction rate and conversion.
Reaction Temperature 70 - 150 °CAffects reaction rate and catalyst stability; must be optimized.
LHSV (h⁻¹) 0.2 - 1.0 h⁻¹Lower values increase contact time and conversion but reduce throughput.
Catalyst Raney-NiA robust and active catalyst for industrial hydrogenations.
Alkali Co-catalyst 0.1 - 1.0 wt%Can enhance selectivity and yield of the desired amine.

Catalyst Separation: In processes not using a fixed bed, the catalyst must first be filtered from the liquid product.

Solvent and Water Removal: The reaction solvent and any water formed during the reaction are typically removed by an initial distillation step.

Fractional Distillation: The key purification step is fractional distillation under reduced pressure. This technique separates components based on their different boiling points. A multi-column distillation train is often used to isolate the target this compound from unreacted starting materials, intermediates, and any side products (like mono-ethylated or other isomeric amines). The use of reduced pressure allows the distillation to occur at lower temperatures, preventing thermal degradation of the product.

Advanced process control systems are used throughout the downstream phase to monitor purity and optimize energy consumption, ensuring a consistent and high-quality final product.

Chemical Reactivity and Transformation Studies of N,n Diethyl 1,3 Propanediamine

Oxidation Reactions and Derived Products

The oxidation of N,N'-Diethyl-1,3-propanediamine can lead to several products depending on the oxidizing agent and reaction conditions. The presence of two secondary amine groups allows for a range of oxidative transformations.

Formation of Amine Oxides

The direct oxidation of secondary amines typically does not yield stable N-oxides in the same way as tertiary amines. Instead, secondary amines are often oxidized to nitroxyl (B88944) radicals (nitroxides) or further to nitrones. While methods for oxidizing secondary amines to stable nitroxyl free radicals often involve hydrogen peroxide with a sodium tungstate (B81510) catalyst, these are most effective for amines with some water solubility. tandfonline.com For less soluble amines, alternative oxidants like p-nitroperbenzoic acid have been used. tandfonline.com

Another potential pathway is the oxidation to N,N-disubstituted hydroxylamines. The use of choline (B1196258) peroxydisulfate, a task-specific ionic liquid, has been shown to selectively oxidize a range of secondary amines to their corresponding hydroxylamines under mild conditions, preventing over-oxidation to nitrones. organic-chemistry.org A metal-free protocol using Oxone in a basic, biphasic medium can also convert secondary amines directly to nitrones. acs.org This reaction is general and tolerates various functional groups. acs.org Given these established methods, this compound could plausibly be oxidized to the corresponding dinitrone or dihydroxylamine.

Table 1: Potential Oxidation Reactions and Products

Reactant Oxidizing Agent Potential Product(s)
This compound p-Nitroperbenzoic Acid / H₂O₂ + Na₂WO₄ Bis(nitroxyl radical)
This compound Choline Peroxydisulfate N,N'-diethyl-N,N'-dihydroxypropane-1,3-diamine

Conversion to Amides and Nitriles

The conversion of a secondary amine to an amide is not a direct oxidative process and typically involves other synthetic steps, such as acylation. The oxidation of secondary amines can, however, lead to imines, which are key intermediates in the synthesis of other nitrogen-containing compounds. oup.com For example, various secondary amines can be smoothly oxidized to their corresponding imines at low temperatures using N-tert-butylphenylsulfinimidoyl chloride and a base like DBU. oup.com

Further oxidation of the intermediate imine can theoretically yield a nitrile, though this is more common for primary amines. For this compound, this would involve the oxidation of one or both of the secondary amine groups to an imine, followed by a subsequent, more strenuous oxidation step to form a nitrile group. This process would also involve the cleavage of one of the N-ethyl groups. There are no specific studies documenting this transformation for this compound.

Reduction Pathways of this compound

The amine functional groups in this compound are in a reduced state and are generally not susceptible to further reduction. Chemical reduction typically targets more oxidized functional groups such as nitriles, amides, or imines.

Formation of Primary Amines

The reduction of this compound itself to form primary amines is not a chemically feasible pathway. Such a transformation would require the cleavage of the ethyl-to-nitrogen C-N bonds, which is a high-energy process not typically achieved by standard reduction methods.

However, if this compound were first converted into a derivative like a bis-amide, that derivative could then be reduced to generate a different diamine. For instance, a study on a related complex diamine derivative showed that a bis-amide could be reduced using a strong reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amine. mdpi.com If this compound were to be transformed into a bis-amide (e.g., N,N'-diacetyl-N,N'-diethyl-1,3-propanediamine), this new compound could then theoretically be reduced to yield this compound again, or if the structure was altered during the amide formation, a different diamine product.

Nucleophilic Substitution Reactions Involving this compound

The non-bonding electrons on the nitrogen atoms of this compound confer strong nucleophilic character, allowing it to readily participate in substitution and condensation reactions.

Scope and Mechanisms of Substitution

As a bifunctional nucleophile, this compound can react with a variety of electrophiles. Its utility is well-demonstrated in the synthesis of heterocyclic compounds. For example, 1,3-diamines are known to react with aldehydes and ketones. Depending on the reaction conditions and the nature of the carbonyl compound, the reaction can yield products like hexahydropyrimidines (from cyclization) or bis-imines. researchgate.net The reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of larger heterocyclic structures such as 1,4-diazepines. rsc.org

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by dehydration to form an imine (Schiff base). With a diamine like this compound, this can happen at both ends of the molecule. If the electrophile is suitable, an intramolecular reaction can follow the initial intermolecular substitution, leading to a stable heterocyclic ring. The compound is also used as a building block in the synthesis of more complex molecules, including pharmacologically active CCR5 antagonists. nih.gov Its ability to act as a nucleophile also allows it to form coordination complexes with metal ions, such as palladium(II). researchgate.net

Table 2: Examples of Nucleophilic Reactions

Reactant Class Electrophile Example Product Type
Aldehydes/Ketones Aromatic Aldehydes Hexahydropyrimidine or Bis-imine researchgate.net
Dicarbonyl Compounds Benzil, Cyclohexane-1,2-dione Di-imines, Benzodiazepines rsc.org
Acyl Halides Acetyl Chloride Bis-amide

Synthesis of Novel Functionalized Derivatives

The chemical structure of this compound, with its two secondary amine groups, provides reactive sites for the synthesis of a variety of functionalized derivatives. Research in this area has focused on leveraging these nucleophilic nitrogens to build larger, more complex molecules with potential applications in coordination chemistry and catalysis. The primary route for derivatization involves the formation of Schiff bases through condensation reactions with various aldehydes and ketones, which can then be used as ligands for the synthesis of metal complexes.

One notable area of investigation is the synthesis of Schiff base ligands. These reactions typically involve the condensation of the diamine with a suitable carbonyl compound. For instance, derivatives of the closely related N,N'-dimethyl-1,3-propanediamine have been synthesized through condensation with 2-pyridinecarboxaldehyde. samipubco.com This reaction yields a tridentate N3 ligand, which can subsequently be used to form complexes with various metals, such as copper. samipubco.com The resulting metal complexes are then studied for their unique chemical properties and potential applications.

Following the synthesis of the Schiff base ligands, the formation of metal complexes is a key transformation. Research has shown that N-benzyl-1,3-propanediamine derivatives can react with potassium tetrachloroplatinate(II) in water to yield new platinum(II) complexes. mdpi.comresearchgate.net These complexes are of interest for their potential as antineoplastic agents. mdpi.comresearchgate.net This demonstrates a pathway for creating complex organometallic structures based on the 1,3-propanediamine backbone.

The synthesis of these derivatives often involves straightforward reaction conditions. The condensation to form Schiff bases can typically be carried out in a suitable solvent like methanol (B129727) at room temperature. samipubco.com Similarly, the formation of platinum complexes from N-benzyl-1,3-propanediamine derivatives has been achieved in an aqueous solution at room temperature over a period of 48 hours. mdpi.com

Detailed research findings have led to the characterization of these novel derivatives. Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compounds. samipubco.com

Below are interactive data tables summarizing the synthesis of representative derivatives.

Table 1: Synthesis of Schiff Base Derivatives

Product NameStarting DiamineAldehyde/KetoneReaction Conditions
N,N'-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamineN,N'-dimethyl-1,3-diaminopropane2-pyridine carboxaldehydeMethanol, Room Temperature

Table 2: Synthesis of Metal Complexes

Complex NameLigandMetal SaltReaction Conditions
Copper (N,N-dimethyl-N-(1-pyridinylmethylidene)propane-1,3-diamine) perchlorate (B79767)N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamineCopper perchlorate hexahydrateMethanol, Room Temperature, Inert Atmosphere
Dichloroplatinum(II) complexesN-benzyl-1,3-propanediamine derivativesPotassium tetrachloroplatinate(II)Water, Room Temperature, 48 hours

Coordination Chemistry and Ligand Properties of N,n Diethyl 1,3 Propanediamine

Ligand Design Principles and Chelation Modes

N,N'-Diethyl-1,3-propanediamine, with the chemical formula C2H5NH(CH2)3NHC2H5, is a bidentate ligand. sigmaaldrich.com This means it can bind to a central metal ion through its two nitrogen donor atoms. The presence of a three-carbon (propane) backbone between the two ethylamino groups allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate amine ligands.

The ethyl groups on the nitrogen atoms introduce steric bulk, which can influence the coordination geometry and the accessibility of the metal center to other molecules. This steric hindrance can be a crucial design element in creating selective catalysts or complexes with specific reactivity. The flexibility of the propane (B168953) backbone allows for some conformational adaptability, enabling the ligand to accommodate the preferred coordination geometries of various metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be isolated and characterized using various spectroscopic and analytical techniques.

Coordination with Transition Metal Ions (e.g., Zn(II), Cu(II), Ni(II), Co(II), Mn(II), Cd(II))

This compound has been shown to form coordination polymers with a range of divalent transition metal ions, including Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). core.ac.ukresearchgate.net In these structures, the diamine often acts as a bridging ligand, connecting multiple metal centers to form extended polymeric networks. The coordination environment around the metal ions is influenced by the nature of the metal itself and the presence of other coordinating species, such as anions from the metal salt.

For instance, in the synthesis of coordination polymers with a derivative of this compound, the ligand was shown to coordinate to these metal ions, forming materials that were characterized by elemental analysis, spectral studies, and magnetic susceptibility measurements. core.ac.ukresearchgate.net

Structural Elucidation through X-ray Crystallography

Influence of Steric and Electronic Factors on Coordination Geometry

The ethyl groups on the nitrogen atoms of this compound exert a significant steric influence on the coordination geometry of its metal complexes. Compared to its less sterically hindered analogue, N,N'-dimethyl-1,3-propanediamine, the larger ethyl groups can lead to distortions from ideal geometries (e.g., octahedral or square planar) to minimize steric repulsion. This can affect the bond angles and distances within the coordination sphere.

Electronically, the nitrogen atoms are the donor sites, providing lone pairs of electrons to form coordinate bonds with the metal ion. The electron-donating nature of the ethyl groups can slightly increase the basicity of the nitrogen atoms compared to unsubstituted 1,3-diaminopropane, potentially leading to stronger metal-ligand bonds.

Thermodynamics and Kinetics of Metal Complex Formation

The formation of metal complexes is an equilibrium process, and the stability of these complexes can be quantified by their stability constants.

Protonation Equilibria in Complex Formation

The protonation equilibria of this compound are a critical aspect of its coordination chemistry, fundamentally influencing its behavior as a ligand in the formation of metal complexes. The two secondary amine groups of the molecule can accept protons, leading to the formation of singly and doubly protonated species in acidic solutions. The extent of protonation is governed by the pH of the solution and the intrinsic basicity of the nitrogen atoms, which is quantified by their protonation constants (pKa values).

These equilibria are vital because only the unprotonated or partially protonated forms of the ligand are typically available to coordinate with a metal ion. Therefore, understanding the pH-dependent distribution of the protonated species is essential for predicting the conditions under which complex formation will be most favorable.

Unfortunately, a thorough review of the scientific literature reveals a notable lack of experimentally determined protonation constants specifically for this compound. While studies on structurally similar diamines are available, and computational predictions can be made, specific, experimentally verified pKa values for this ligand are not present in the accessible scientific databases. This absence of data prevents a detailed, quantitative discussion and the creation of a precise speciation diagram for this compound as a function of pH.

For illustrative purposes, the general protonation equilibria for a diamine like this compound (represented as L) can be described by the following stepwise reactions:

First Protonation Step: L + H⁺ ⇌ LH⁺

Second Protonation Step: LH⁺ + H⁺ ⇌ LH₂²⁺

The corresponding equilibrium constants are the stepwise protonation constants, K₁ and K₂, or more commonly expressed in their logarithmic form, log K₁ and log K₂. These values would be necessary to construct a detailed data table and speciation curves.

Given the lack of specific experimental data for this compound, a data table of its protonation constants cannot be provided at this time. Research employing techniques such as potentiometric titration would be required to determine these fundamental thermodynamic parameters.

Catalytic Applications of N,n Diethyl 1,3 Propanediamine and Its Metal Complexes

Organocatalysis Mediated by N,N'-Diethyl-1,3-propanediamine

As an organocatalyst, this compound participates in several important organic transformations. Its basic nature and flexible structure allow it to effectively catalyze reactions such as acylations and alkylations.

Role in Acylation and Alkylation Reactions

This compound can act as a base to facilitate acylation and alkylation reactions. In these processes, the diamine can deprotonate the substrate, thereby increasing its nucleophilicity and promoting the reaction with an acylating or alkylating agent. For instance, in the alkylation of 1,3-diazaoxindoles, the use of a strong base is crucial for the reaction to proceed. nih.gov While specific studies detailing this compound's direct role in these particular reactions are not prevalent in the searched literature, its properties are consistent with those of bases used in such transformations.

Mechanism of Transition State Stabilization

The catalytic activity of this compound in certain reactions can be attributed to its ability to stabilize the transition state. The two nitrogen atoms can participate in hydrogen bonding or other non-covalent interactions with the reacting species. These interactions can lower the activation energy of the reaction, thereby accelerating the rate.

In computational studies of amide hydrogenation, co-catalysts with spatially separated hydrogen bond donor and acceptor sites have been shown to be effective. uit.no These co-catalysts can act as proton shuttles, facilitating the proton transfer that is often the rate-limiting step. uit.no The structure of this compound, with its two amine groups separated by a three-carbon chain, allows it to adopt conformations that could potentially stabilize transition states in a similar "push-pull" manner. uit.no

Metal-Organic Catalysis Using this compound Derived Complexes

The ability of this compound to act as a bidentate ligand allows for the formation of stable complexes with various transition metals. These metal complexes often exhibit significant catalytic activity in a range of chemical transformations.

Catalytic Oxidation Processes (e.g., Copper/Zinc complexes)

While specific examples of this compound complexes with copper or zinc in catalytic oxidation were not found in the provided search results, the broader class of diamine-metal complexes is known to be active in such processes. The ligand can influence the redox potential of the metal center and provide a specific coordination environment that facilitates the oxidation of substrates.

Hydrogenation Reactions and Selectivity

Complexes derived from this compound and its analogs are utilized in hydrogenation reactions. researchgate.net The structure of the diamine ligand can play a crucial role in determining the selectivity of the hydrogenation process. For example, in the hydrogenation of nitriles, the reaction can yield a mixture of primary, secondary, and tertiary amines. researchgate.net The catalyst's nature, including the ligands surrounding the metal center, influences the product distribution. researchgate.net

Recent research has shown that ruthenium nanoparticles immobilized on amine-functionalized supports can act as adaptive catalysts. nih.gov The selectivity of these catalysts in hydrogenation reactions can be switched by altering the reaction conditions, such as the presence of CO2. nih.gov This demonstrates the significant role that amine functionalization, a feature related to the structure of this compound, can play in controlling catalytic selectivity.

The table below summarizes the effect of different catalysts and conditions on the selectivity of certain hydrogenation reactions.

Catalyst SystemSubstrateProduct(s)Key Findings
Ruthenium nanoparticles on amine-functionalized polymer-grafted silicaFurfural acetoneKetone or saturated alcoholThe presence of CO2 in the gas feed alters the selectivity of the hydrogenation, producing either a ketone or a saturated alcohol in a reversible manner. nih.gov
Ga-promoted Cu/SiO2Diethyl malonate1,3-Propanediol (B51772)Achieved 100% conversion of diethyl malonate and 76.6% selectivity for 1,3-propanediol. nih.gov
Raney-Ni with alkaline alcohol co-catalystDimethylaminopropionitrileN,N-dimethyl-1,3-propanediamineYield of N,N-dimethyl-1,3-propanediamine is not less than 98%. google.com

Polymer Chemistry and Advanced Materials Science Involving N,n Diethyl 1,3 Propanediamine

Functionality as a Crosslinking Agent in Polymer Synthesis

One of the primary applications of N,N'-Diethyl-1,3-propanediamine in polymer chemistry is as a crosslinking agent. Crosslinking is a crucial process that connects polymer chains, forming a three-dimensional network. This network structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting material.

The two secondary amine groups in this compound can react with various functional groups present in polymer chains, such as epoxides, isocyanates, and acrylates. For instance, in the curing of epoxy resins, the amine groups open the epoxide rings, creating a durable thermoset network. Similarly, its reaction with diisocyanates leads to the formation of polyureas, a class of polymers known for their toughness and flexibility. The diethyl substitution on the nitrogen atoms can influence the reactivity and the final properties of the crosslinked polymer.

Recent research has explored the use of amine-terminated molecules as well-defined crosslinking agents. rsc.org This approach allows for precise control over the crosslinking density of the polymer network, which in turn enables the tailoring of the material's properties, such as its swelling behavior and glass transition temperature. rsc.org

Incorporation of this compound into Polymeric Architectures

The synthesis of polymers with such incorporated diamines can be achieved through various polymerization techniques, including condensation polymerization and ring-opening polymerization. In condensation polymerization, the diamine reacts with dicarboxylic acids or their derivatives to form polyamides, or with phosgene (B1210022) to produce polyureas.

Synthesis and Characterization of Coordination Polymers

This compound and similar diamine ligands are instrumental in the synthesis of coordination polymers. These are materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks. The nitrogen atoms of the diamine can coordinate with a variety of metal ions, leading to the formation of diverse and functional coordination polymer structures.

The synthesis of these polymers often involves the reaction of a metal salt with the diamine ligand in a suitable solvent system. The resulting structure and properties of the coordination polymer are highly dependent on the choice of the metal ion, the ligand, and the reaction conditions.

The thermal stability of coordination polymers is a critical characteristic, particularly for their potential applications in high-temperature environments. Thermal analysis techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) are employed to study the decomposition behavior of these materials. jocpr.com

Determining the molecular weight of polymers is essential for understanding their physical properties and processing behavior. For certain types of polymers, including some coordination polymers and other polymers synthesized with this compound, traditional methods of molecular weight determination may not be suitable.

Non-aqueous conductometric titrations can be a valuable technique in these cases. This method involves titrating a solution of the polymer with a suitable titrant and monitoring the change in conductivity. The endpoint of the titration, which corresponds to the neutralization of the amine groups, can be used to calculate the equivalent weight and, subsequently, the molecular weight of the polymer. This technique is particularly useful for polymers that are not soluble in common solvents used for gel permeation chromatography (GPC).

Development of Functional Materials and Composite Systems

The unique properties of polymers and coordination polymers derived from this compound have led to their use in the development of various functional materials and composite systems.

For instance, the amine functionality can be exploited for applications in CO2 capture, where the amine groups can reversibly react with carbon dioxide. Blends of amines, including those with similar structures to this compound, have been investigated for their chemical stability in CO2 capture processes. nih.gov

Furthermore, coordination polymers based on diamine ligands can exhibit interesting magnetic, optical, and catalytic properties. These materials can be incorporated into composite systems to enhance the performance of the host material or to introduce new functionalities. For example, they can be used as fillers in polymer matrices to improve mechanical strength or thermal stability.

Advanced Analytical and Characterization Methodologies in N,n Diethyl 1,3 Propanediamine Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the primary means of elucidating and confirming the molecular structure of N,N'-Diethyl-1,3-propanediamine.

NMR spectroscopy is a powerful tool for verifying the connectivity of atoms within the this compound molecule. The symmetry of the molecule simplifies its spectra.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are observed that correspond to the different types of protons in the structure. chemicalbook.com A typical spectrum, run in Chloroform-d (CDCl₃), shows distinct peaks for the ethyl and propyl groups. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com Data obtained at 400 MHz.

AssignmentChemical Shift (ppm)Description
Protons on C-1 and C-3 (Propane chain)~2.65Triplet, adjacent to the central methylene (B1212753) group.
Protons on C-2 (Propane chain)~1.69Quintet, adjacent to two methylene groups.
Methylene protons of ethyl groups (-CH₂-)~2.68Quartet, adjacent to a methyl group.
Methyl protons of ethyl groups (-CH₃)~1.11Triplet, adjacent to a methylene group.
Amine protons (-NH-)~1.46Broad singlet, variable depending on concentration and solvent.

Note: Specific peak assignments and multiplicities can be complex due to overlapping signals around 2.6-2.7 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, four distinct signals are expected: one for the methyl carbons of the ethyl groups, one for the methylene carbons of the ethyl groups, one for the terminal carbons (C1 and C3) of the propane (B168953) chain, and one for the central carbon (C2) of the propane chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a liquid film, displays characteristic absorption bands confirming its structure. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (weak-medium)N-H StretchSecondary Amine
2850 - 2970 (strong)C-H StretchAlkane (Ethyl and Propyl groups)
~1465 (medium)C-H BendAlkane
1000 - 1250 (medium)C-N StretchAliphatic Amine

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a characteristic fragmentation pattern. chemicalbook.com

The molecular weight of the compound is 130.23 g/mol . sigmaaldrich.comscbt.com The mass spectrum shows a small molecular ion peak at m/z = 130. chemicalbook.com The fragmentation is dominated by alpha-cleavage, a common pathway for amines, where the bond adjacent to the nitrogen atom is broken.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound chemicalbook.com

m/zProposed Fragment Structure/OriginRelative Intensity
130[C₇H₁₈N₂]⁺ (Molecular Ion)Low
85[M - C₂H₅N]⁺ or similar cleavage productHigh
70Fragmentation of the propane chainVery High
58[CH₂(CH₂)NHCH₃]⁺ (Alpha-cleavage product)Base Peak (100%)

X-ray Diffraction Techniques for Crystalline Structures

As this compound is a liquid at room temperature, single-crystal X-ray diffraction cannot be performed on the compound in its pure state. sigmaaldrich.comfujifilm.com However, this technique is invaluable for analyzing crystalline derivatives of the molecule, such as its protonated salts (e.g., dihydrochloride) or, most commonly, its metal coordination complexes.

Should a crystalline derivative be formed, X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise data on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: Determining the spatial arrangement of the ethyl and propylene (B89431) groups.

Intermolecular interactions: Revealing hydrogen bonding and van der Waals forces in the crystal lattice.

Coordination geometry: In metal complexes, it would define the geometry around the metal center and how the diamine ligand binds to it.

Electrochemical and Potentiometric Characterization

The basicity of the two nitrogen atoms in this compound is a critical parameter, particularly for its use in applications like ion-exchange chromatography and coordination chemistry. sigmaaldrich.comchemicalbook.com This is quantified by its dissociation constants (pKa values). As a diamine, it has two pKa values corresponding to the two protonation steps.

pKa₁ would correspond to the equilibrium: H₂N⁺(Et)-(CH₂)₃-N⁺H(Et) ⇌ H₂N⁺(Et)-(CH₂)₃-NH(Et) + H⁺

pKa₂ would correspond to the equilibrium: H₂N⁺(Et)-(CH₂)₃-NH(Et) ⇌ HN(Et)-(CH₂)₃-NH(Et) + H⁺

The values are expected to be in the range typical for aliphatic amines, reflecting their strong basicity. The first pKa value is generally lower than the second due to the electrostatic repulsion of the second incoming proton from the already protonated site. These values are crucial for predicting the protonation state of the molecule at a given pH.

Ligand-Metal Interaction Studies

The study of how this compound coordinates with metal ions is crucial for understanding the properties and potential applications of the resulting complexes. As a bidentate ligand, it can form stable chelate rings with a variety of metal centers. The characterization of these ligand-metal interactions typically involves a combination of spectroscopic and analytical techniques to elucidate the structure and bonding within the coordination sphere.

Research on metal complexes of similar diamine ligands provides a framework for understanding the interactions involving this compound. For instance, studies on complexes of copper(II) with related N,N-diethylethylenediamine ligands have utilized far-infrared spectroscopy to investigate metal-nitrogen vibrations. researchgate.net These studies have demonstrated a correlation between the square of the highest metal-nitrogen stretching vibration frequency and the energy of the main electronic d-d transition, which provides insight into the tetragonal distortion and the in-plane bond strength of the complex. researchgate.net

The primary methods for characterizing the interaction between this compound and a metal ion would involve a suite of analytical techniques. These methodologies, while applied to a range of similar bidentate amine ligands, are directly applicable to the study of this compound complexes. researchgate.netnih.govnih.gov

| Molar Conductivity Measurements | Helps to determine whether the ligand and any counter-ions are coordinated to the metal or are free in solution, thus indicating the nature of the electrolyte. nih.gov |

By employing these techniques, researchers can build a comprehensive picture of the coordination chemistry of this compound with various metals.

Chromatographic Applications in Separation Science

In the field of separation science, this compound has demonstrated utility as an effective ion-exchange displacer, particularly in the purification of biomolecules such as proteins. sigmaaldrich.com In displacement chromatography, a displacer molecule with a higher affinity for the stationary phase than the target analytes is introduced to the column. This causes the bound analytes to be displaced and move down the column in distinct, concentrated zones, allowing for high-resolution separation.

The effectiveness of this compound as a displacer stems from its chemical nature as a diamine, which can be protonated to carry a positive charge, enabling it to bind strongly to cation-exchange resins. sigmaaldrich.com Its molecular size and charge distribution allow it to effectively displace bound proteins from the stationary phase.

A key application of this compound has been in the development of high-throughput screening methods to identify suitable displacers for specific protein separations in cation-exchange chromatography. sigmaaldrich.com For example, it was successfully used as a displacer in the parallel batch screening for the separation of Ribonuclease A and α-Chymotrypsinogen A that were co-adsorbed on a High-Performance Sepharose SP stationary phase. sigmaaldrich.com

Table 2: Application of this compound in Protein Separation

Application Area Details Reference
Displacer for Protein Separation Utilized as a displacer for the separation of Ribonuclease A and α-Chymotrypsinogen A. sigmaaldrich.com
High-Throughput Screening Employed in the development of a robotic high-throughput screening platform to identify chemically selective displacers for various protein pairs. sigmaaldrich.com
Chromatographic System Cation-Exchange Chromatography sigmaaldrich.com

| Stationary Phase Example | High-Performance Sepharose SP | sigmaaldrich.com |

The use of displacers like this compound offers a powerful alternative to traditional gradient elution methods in chromatography, often leading to higher product concentrations and purities in preparative separations.

Research on N,n Diethyl 1,3 Propanediamine Derivatives and Structural Analogs

Systematic Synthesis of N-Substituted Propane-1,3-diamine Derivatives

The synthesis of N-substituted propane-1,3-diamines involves several established chemical routes, allowing for the introduction of a wide variety of functional groups onto the nitrogen atoms of the propane-1,3-diamine scaffold.

Alkyl-Substituted Analogs (e.g., N,N'-dimethyl, N,N-diethyl-N',N'-dimethyl, N,N,N',N'-tetraalkyl propane-1,3-diamines)

The preparation of alkyl-substituted propane-1,3-diamines can be achieved through multiple synthetic strategies. A primary method is the direct alkylation of 1,3-propanediamine or its N-substituted precursors with alkylating agents like ethyl halides. Another significant route is reductive amination, which involves the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent.

For symmetrically substituted diamines such as N,N'-dimethyl-1,3-propanediamine (DMPA) and N,N'-diethyl-1,3-propanediamine, direct alkylation is a common approach. researchgate.netsigmaaldrich.com For fully substituted analogs like N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA), synthesis can be performed via the reaction of 1,3-propanediol (B51772) with dimethylamine (B145610) in the presence of a catalyst or by reacting acrolein and dimethylamine, followed by hydrogenation. google.com A continuous two-step process using dimethylamine and acrylonitrile (B1666552) as raw materials has also been developed to produce N,N-dimethyl-1,3-propanediamine. youtube.com The synthesis of asymmetrically substituted analogs, such as N,N-diethyl-N'-methyl-1,3-propanediamine, can also be achieved, leading to compounds with specific physical and chemical properties. mdpi.com

The synthesis of N,N'-dialkyl-1,3-propanedialdimines with varied alkyl groups (methyl, ethyl, isopropyl, or tert-butyl) has also been described, highlighting the versatility of synthetic methods for creating a range of alkyl-substituted analogs.

Aromatic and Heterocyclic Substituted Derivatives (e.g., Schiff Bases, pyridylmethyl derivatives)

Aromatic and heterocyclic functionalities are commonly introduced to the propane-1,3-diamine core through condensation reactions to form Schiff bases. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone. For propane-1,3-diamine and its N-substituted derivatives, reaction with aromatic aldehydes (e.g., salicylaldehydes) yields Schiff base ligands that are crucial in coordination chemistry. These multidentate ligands can form stable complexes with various metal ions. researchgate.net The synthesis of hexadentate Schiff base ligands, for example, has been achieved by condensing different diamines, including 1,3-diaminopropane, with 3-ethoxy-2-hydroxybenzaldehyde.

Heterocyclic derivatives can be synthesized in a similar manner. For instance, the N3 tridentate ligand N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine is prepared through the condensation of N,N-dimethyl-1,3-diaminopropane with 2-pyridine carboxaldehyde. samipubco.com This reaction creates a ligand capable of forming well-defined coordination complexes with metal ions like copper. samipubco.com

Impact of Structural Modifications on Chemical Reactivity and Ligand Properties

Structural modifications to the this compound scaffold, such as altering the N-substituents, have a profound impact on the resulting molecule's chemical reactivity and properties as a ligand. These modifications influence both steric and electronic characteristics.

The introduction of different alkyl groups on the nitrogen atoms directly affects the steric hindrance around the donor nitrogen atoms. Studies on a series of N-alkylethylenediamine complexes have shown that increasing the bulkiness of the alkyl substituents (from methyl to ethyl) leads to greater steric strain in octahedral complexes. oup.com This increased strain can favor the formation of other geometries, such as square-planar, to relieve the steric pressure. oup.com For example, research on N,N'-dialkyl-1,3-propanedialdimines showed that increasing the steric bulk of the N-alkyl groups (methyl vs. tert-butyl) shifts the isomeric equilibrium of the molecule.

The electronic properties are also altered. Alkyl groups are electron-donating, which increases the basicity and nucleophilicity of the nitrogen atoms, thereby affecting their coordination strength. A study on Cu(II)-diamine complexes demonstrated that alkyl substitution influences the chemical and biological properties of the resulting compounds. najah.edu The replacement of a simple alkyl group with an aromatic or heterocyclic ring changes the electronic distribution and can introduce new reactive sites or π-stacking interactions, further modifying the ligand's behavior.

Comparative Studies with Related Diamine Scaffolds

To better understand the properties of this compound, it is useful to compare it with other diamine ligands, focusing on the core structure and the nature of the substituents.

Ethylene Diamine vs. Propane-1,3-diamine Core Structures

A fundamental comparison in coordination chemistry is between ethylenediamine (B42938) (en) and propane-1,3-diamine (tn) as chelating ligands. When these bidentate ligands coordinate to a metal ion, they form a ring structure known as a chelate. Ethylenediamine forms a highly stable five-membered chelate ring, while propane-1,3-diamine forms a six-membered ring. libretexts.orgresearchgate.net

The "chelate effect" describes the enhanced thermodynamic stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. libretexts.org Within this context, the size of the chelate ring is critical. Five-membered rings, as formed by ethylenediamine, are generally considered to have minimal strain and are significantly more stable than the six-membered rings formed by propane-1,3-diamine. libretexts.org For example, the nickel(II) complex with three ethylenediamine ligands is vastly more stable than the corresponding complex with trimethylenediamine (propane-1,3-diamine). libretexts.org This difference in stability is a key factor influencing the coordination chemistry and application of complexes derived from these two diamine scaffolds. nih.gov

Branched vs. Linear Alkyl Substituents

The nature of the alkyl substituents on the nitrogen atoms—specifically whether they are branched or linear—also has a significant impact on the properties of the resulting molecule. The primary influence is steric hindrance.

Branched alkyl groups, such as isopropyl or tert-butyl, exert more steric bulk near the nitrogen donor atom compared to their linear counterparts like ethyl or propyl. nih.gov This increased steric hindrance can prevent certain reactions or dictate the coordination geometry of metal complexes. researchgate.netmdpi.com For instance, in some rearrangements of N-alkyl arylsulfonamides, when the N-alkyl group is large and branched, it can essentially prevent cyclization and facilitate the desired rearrangement in high yield. researchgate.net

Conversely, linear alkyl substituents present less steric hindrance, which can allow for different packing in the solid state and affect intermolecular interactions. rsc.org In a study comparing small molecules with branched 2-ethylhexyl and linear n-octyl side chains, the molecule with the branched chain exhibited a more planar structure and stronger light absorption. rsc.org The choice between a branched and a linear substituent is therefore a critical design element for tuning the physical and chemical properties of this compound derivatives for specific applications. ucalgary.cayoutube.com

Interactive Data Table: Research Findings

TopicKey FindingReference
Synthesis of Alkyl AnalogsN,N,N',N'-tetramethyl-1,3-propanediamine can be synthesized from 1,3-propanediol and dimethylamine. google.com
Synthesis of Schiff BasesSchiff base metal complexes can be synthesized from 1,3-propanediamine and used in various biological studies. researchgate.net
Impact of Structural ModificationBulkier N-alkyl substituents on a diamine ligand favor square-planar geometry over octahedral to relieve steric strain. oup.com
Ethylene Diamine vs. Propane-1,3-diamineComplexes with five-membered chelate rings (from ethylenediamine) are significantly more stable than those with six-membered rings (from propane-1,3-diamine). libretexts.org
Branched vs. Linear SubstituentsIncreased steric hindrance from branched alkyl groups can prevent certain side reactions, like cyclization, leading to higher yields of the desired product. researchgate.net

Emerging Research Directions and Future Perspectives for N,n Diethyl 1,3 Propanediamine

Integration into Supramolecular Architectures and Host-Guest Chemistry.

N,N'-Diethyl-1,3-propanediamine's flexible bifunctional nature, characterized by its two secondary amine groups separated by a propyl chain, makes it an interesting building block for supramolecular chemistry. This field explores the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The amine groups can participate in hydrogen bonding, while the ethyl groups can engage in hydrophobic interactions, allowing for the construction of complex assemblies.

Design of Molecular Receptors and Sensors.

The ability of this compound to act as a ligand is being explored in the design of molecular receptors and sensors. As a ligand, it can bind to specific metal ions or small organic molecules. This interaction can be tailored to be highly selective, forming the basis for sensors that can detect the presence of particular substances. For example, when incorporated into a larger molecular framework, the binding of a target molecule to the diamine unit can trigger a measurable signal, such as a change in color or fluorescence.

In the context of chromatography, this compound has been utilized as a displacer in ion-exchange chromatography. sigmaaldrich.comsigmaaldrich.com Its role is to selectively bind to and displace target proteins from a stationary phase, facilitating their separation and purification. sigmaaldrich.comsigmaaldrich.com Specifically, it has been used in the parallel batch screening for ribonuclease A and α-chymotrypsinogen A and in the development of high-throughput screening methods to identify selective displacers for various protein pairs. sigmaaldrich.comsigmaaldrich.com

Sustainable Synthesis and Green Chemistry Approaches.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it For the synthesis of diamines like this compound, this involves exploring more environmentally friendly routes.

One established method for preparing similar diamines, such as 1,3-diaminopropane, involves the amination of acrylonitrile (B1666552) followed by hydrogenation. wikipedia.org Another approach for a related compound, N,N-dimethyl-1,3-propanediamine, uses the reaction of acrolein with dimethylamine (B145610), followed by reaction with ammonia (B1221849) and hydrogen in the presence of a catalyst. google.com While this latter method is considered green, its yield is noted to be lower than other methods. google.com

Recent research has focused on improving the efficiency and sustainability of these synthetic routes. For instance, in the synthesis of N,N-dimethyl-1,3-propanediamine, a continuous process using a fixed-bed reactor has been developed. google.comresearchgate.net This method, which involves the reaction of dimethylamine and acrylonitrile followed by hydrogenation with a Raney-Ni catalyst, is described as simple, stable, green, and having low energy consumption, making it suitable for large-scale production. google.com Modifications to traditional methods, such as the use of nickel/copper catalytic systems, have also been shown to improve efficiency by allowing for lower reaction temperatures and reduced excess of reactants.

Advancements in Catalytic Efficiencies and New Reaction Development.

The amine groups in this compound allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. Its complexes with metals are being investigated for their catalytic properties. The development of new catalysts is a key area of research, as it can lead to more efficient and selective chemical transformations.

For the related N,N-dimethyl-1,3-propanediamine, advancements in catalytic processes have been noted. The use of a Raney-Ni catalyst with an alkali alcohol solution as a co-catalyst in a fixed-bed hydrogenation reaction has achieved yields of not less than 98%. google.com This highlights the potential for developing highly efficient catalytic systems for the synthesis of such diamines.

Interdisciplinary Applications in Advanced Materials Science.

The properties of this compound make it a candidate for incorporation into advanced materials. Its ability to form crosslinks and act as a building block in larger structures is of interest in polymer chemistry and materials science.

For example, the related compound N,N-dimethyl-1,3-propanediamine is used as a hardener in epoxy resins in the plastics industry. thermofisher.com This suggests a potential application for this compound in the development of new polymers with specific properties. Furthermore, amine-modified polyesters have been investigated as non-toxic, biodegradable gene delivery systems. ncats.io The incorporation of diamines like this compound into such systems could offer a way to tailor their properties for specific biomedical applications.

The use of this compound as a solvent and intermediate in the production of dyes, pigments, and surface-active agents also points to its role in the broader field of materials science. thermofisher.comfishersci.cafishersci.ie

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N,N'-Diethyl-1,3-propanediamine that researchers must consider during experimental design?

  • Key Properties :

  • Density : 0.819 g/mL at 25°C .
  • Boiling Point : 168°C; Flash Point : 123°F (51°C) .
  • Flammability : Classified as a flammable liquid (UN2734) with explosive limits of 2.9–22.5% (v/v) .
  • Corrosivity : Causes severe skin burns (Skin Corr. 1B) and eye damage (Eye Dam. 1) .
    • Methodological Note : Use inert gas purging during reactions to avoid ignition. Monitor vapor pressure (1 mm Hg at 20°C) to prevent aerosol formation .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Handling :

  • Use chemical-resistant gloves (e.g., nitrile) and local exhaust ventilation to minimize inhalation .
  • Avoid static discharge by grounding equipment .
    • Storage :
  • Store in sealed containers at 2–30°C, away from oxidizers and ignition sources .
  • Label containers with GHS hazard symbols (flammable, corrosive) .

Q. What analytical methods are recommended for characterizing purity and stability?

  • GC (Gas Chromatography) : Primary method for purity assessment (≥98% area/area) .
  • IR Spectroscopy : Validate identity via characteristic amine peaks .
  • pH Monitoring : Aqueous solutions (100 g/L) have pH 12.5; deviations indicate degradation .

Advanced Research Questions

Q. How can this compound be optimized as a displacer in cation-exchange chromatography for protein separation?

  • Methodology :

  • Perform parallel batch screening to evaluate displacer selectivity for proteins like ribonuclease A and α-chymotrypsinogen A .
  • Adjust pH (4.0–6.0) and ionic strength to modulate binding affinity .
  • Use robotic high-throughput systems to test displacer performance under gradients (e.g., 0.1–1.0 M NaCl) .
    • Data Contradiction : Displacement efficiency may vary with silica pore morphology; cross-check results with SEM to confirm matrix compatibility .

Q. What role does this compound play in bipolar membrane synthesis, and how does its structure influence electrochemical performance?

  • Application : Acts as a crosslinker in anion-exchange layers, reducing potential drop during ion transport .
  • Performance Metrics :

Amine UsedPotential Drop (100 A/ft²)
This compound1.33 V
TMPDA*1.59 V
*TMPDA: N,N,N',N'-Tetramethyl-1,3-propanediamine .
  • Structural Advantage : Ethyl groups enhance hydrophobicity, reducing water splitting voltage compared to methylated analogs .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in CO2 foam-enhanced oil recovery (EOR)?

  • Degradation Risks :

  • Above 31°C (transition temperature), viscosity decreases, reducing foam stability .
  • Acidic conditions (pH < 5) trigger protonation, altering surfactant behavior .
    • Mitigation Strategy :
  • Stabilize foams by blending with silica nanoparticles to counteract thermal thinning .
  • Monitor decomposition products (CO, NOx) via FTIR to ensure environmental safety .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s bioaccumulation potential: How should researchers address this gap?

  • Issue : Ecological toxicity data are unavailable in regulatory documents .
  • Resolution :

Conduct OECD 305 guideline tests to determine bioconcentration factors (BCF).

Compare results with structurally similar amines (e.g., TMPDA) to infer trends .

Retrosynthesis Analysis

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Reactant of Route 1
N,N'-Diethyl-1,3-propanediamine
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N,N'-Diethyl-1,3-propanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.